Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy moiety, which is further connected to a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate typically involves a multi-step process:
Iodination of Oligo-aryl Ethers: The initial step involves the iodination of oligo-aryl ethers.
Nucleophilic Substitution: The iodide group is then substituted with 2-methyl-3-butyn-2-ol, catalyzed by palladium and copper.
Deacetonation: The final step involves deacetonation in the presence of potassium hydroxide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
- Methyl 3-(4-ethynylphenoxy)propanoate
- Methyl 3-(4-ethynylphenoxy)-2,2-dimethylbutanoate
- Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpentanoate
Comparison: Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the dimethyl group enhances its steric hindrance, affecting its reactivity and interaction with other molecules .
Properties
IUPAC Name |
methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-11-6-8-12(9-7-11)17-10-14(2,3)13(15)16-4/h1,6-9H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVIUMAARHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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